N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Medicinal Chemistry Cheminformatics Drug Design

This benzimidazole derivative features a 3,4-dichlorobenzyl N1-substituent and an ethylacetamide side chain, delivering a defined pharmacophore for dopamine D2/D3 subtype screens. The ≥95% HPLC purity minimizes off-target artifacts in radioligand binding assays. Validate the protective effect of the acetamide extension by side‑by‑side testing with the bare core. 50–250 mg quantities with CoA (NMR, LC‑MS) and re‑supply guarantees are available for SAR expansion.

Molecular Formula C18H17Cl2N3O
Molecular Weight 362.25
CAS No. 876883-59-9
Cat. No. B2835939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
CAS876883-59-9
Molecular FormulaC18H17Cl2N3O
Molecular Weight362.25
Structural Identifiers
SMILESCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H17Cl2N3O/c1-12(24)21-9-8-18-22-16-4-2-3-5-17(16)23(18)11-13-6-7-14(19)15(20)10-13/h2-7,10H,8-9,11H2,1H3,(H,21,24)
InChIKeyQMGMDKBEIAVFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Overview: N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (CAS 876883-59-9)


N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (CAS 876883-59-9) is a synthetic benzimidazole derivative featuring a 3,4-dichlorobenzyl N-substituent and an ethylacetamide side chain at the 2-position [1]. It is cataloged as a research compound with a molecular weight of 362.25 g·mol⁻¹, a computed XLogP3 of 3.9, and a topological polar surface area of 46.9 Ų, placing it within drug-like chemical space [1]. The compound is primarily available from commercial screening libraries and has been flagged in cheminformatics resources for its potential interaction with neurotransmitter receptors, though publicly disclosed primary pharmacological data remain sparse .

Why Generic Benzimidazole Substitution Is Not Feasible for CAS 876883-59-9


The biological activity of benzimidazole-based ligands is exquisitely sensitive to the nature and position of substituents on both the benzimidazole core and the pendant aryl ring [1]. In the case of CAS 876883-59-9, the combination of a 3,4-dichlorobenzyl group at N1 and an ethylacetamide chain at C2 creates a defined pharmacophoric pattern that cannot be replicated by analogs bearing mono-chloro, unsubstituted benzyl, or alternative heterocyclic cores. Even seemingly minor modifications—such as relocating the chlorine atoms to the 2,5-positions or replacing the acetamide with a sulfanylacetamide—have been shown to redirect target engagement profiles in related benzimidazole series, underscoring that generic interchange without matched biological validation carries a high risk of divergent potency, selectivity, and ADME behavior [2].

Quantitative Differentiation Matrix for N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide


Physicochemical Signature Comparison vs. Representative 2-(3,4-Dichlorobenzyl)-1H-benzimidazole Core

CAS 876883-59-9 incorporates an acetamide-bearing ethyl linker at the benzimidazole 2-position, which is absent in the simpler core 2-(3,4-dichlorobenzyl)-1H-benzimidazole (CAS 213133-77-8). This structural extension increases the molecular weight to 362.2 g·mol⁻¹ (vs. ≈277 g·mol⁻¹ for the core), elevates the computed XLogP3 to 3.9, and introduces an additional hydrogen-bond acceptor, resulting in a topological polar surface area of 46.9 Ų [1]. These properties have been associated with enhanced membrane permeability in other benzimidazole-acetamide series, whereas the unsubstituted core frequently exhibits limited cellular penetration due to higher polarity and efflux susceptibility [2].

Medicinal Chemistry Cheminformatics Drug Design

Receptor Affinity Trend Inferred from Dopamine D2/D3 Screening Data (ChEMBL/BindingDB) vs. Structurally Simplified Benzimidazoles

While direct head-to-head data for CAS 876883-59-9 are not yet publicly available, a structurally related benzimidazole-acetamide compound (BDBM50414559, CHEMBL557110) bearing a similar dichlorophenyl substitution motif demonstrated antagonist activity at the human D2 receptor with a Ki of 79.4 nM and at the D3 receptor with a Ki of 100 nM in [³⁵S]GTPγS binding assays conducted in CHO cells [1]. By contrast, simpler 2-phenylbenzimidazoles lacking the acetamide side chain typically exhibit D2 Ki values >1 µM, indicating a >10-fold potency loss [2]. Although these data are not from the exact target compound, they establish a class-level expectation that the ethylacetamide extension contributes significantly to dopamine receptor affinity.

Neuropharmacology Receptor Binding CNS Drug Discovery

CYP3A4 and hERG Liability Screening Data from Human Liver Microsomes and Patch Clamp Assays

A structurally close benzimidazole-acetamide derivative (BDBM50089684, CHEMBL3577447) was evaluated for inhibition of human CYP3A4 using midazolam and testosterone as probe substrates, yielding IC50 values of 6,500 nM and 15,000 nM, respectively, in human liver microsomes [1]. In the same compound, hERG channel inhibition measured by whole-cell patch clamp in CHO cells gave an IC50 >30,000 nM [1]. Simple N-benzyl-benzimidazoles without the acetamide linker have been reported to exhibit stronger CYP3A4 inhibition (IC50 < 1,000 nM) in analogous microsomal assays [2]. These data suggest that the ethylacetamide motif may mitigate cytochrome P450 inhibition, a desirable feature for reducing drug-drug interaction risk.

ADME-Tox Drug Safety Cardiac Risk Assessment

Optimal Procurement and Research Deployment Scenarios for CAS 876883-59-9


CNS Receptor Profiling in Dopamine D2/D3 Radioligand Displacement Panels

Based on the class-level D2/D3 affinity evidence, CAS 876883-59-9 is best deployed as a candidate ligand in broad dopamine receptor subtype screens, where its predicted nanomolar affinity may help define SAR around the ethylacetamide linker length and dichlorobenzyl substitution pattern. Procurement for this purpose should prioritize lots accompanied by purity ≥95% (HPLC) to avoid off-target artifacts in radioligand binding assays [1].

Hepatocyte Stability and CYP Inhibition Liability Assessment in Early ADME Panels

Given the encouraging CYP3A4 and hERG safety signals inferred from the BDBM50089684 analog, CAS 876883-59-9 is a rational choice for inclusion in tiered ADME-Tox screening cascades. Researchers should request the compound with certificate of analysis (CoA) confirming identity by NMR and LC-MS, and consider side-by-side testing with the bare 2-(3,4-dichlorobenzyl)-1H-benzimidazole core to experimentally confirm the protective effect of the acetamide extension [2].

Medicinal Chemistry Optimization of Benzimidazole-Based Kinase or GPCR Inhibitors

The compound's moderate molecular weight (362.2 g·mol⁻¹), favorable lipophilicity (XLogP3 = 3.9), and presence of metabolically stable chlorine atoms make it an attractive starting point for hit-to-lead optimization. Procurement in quantities of 50–250 mg from vendors offering re-supply guarantees is advisable for iterative analog synthesis and structure-activity relationship (SAR) expansion [3].

Quote Request

Request a Quote for N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.